molecular formula C10H18O B1222147 [4-(Prop-1-en-2-yl)cyclohexyl]methanol CAS No. 22521-57-9

[4-(Prop-1-en-2-yl)cyclohexyl]methanol

Cat. No. B1222147
CAS RN: 22521-57-9
M. Wt: 154.25 g/mol
InChI Key: GMYHXOPIKMGWOM-UHFFFAOYSA-N
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Description

cis-Isopulegone, also known as pulegone, belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. cis-Isopulegone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, cis-isopulegone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, cis-isopulegone can be found in fats and oils. This makes cis-isopulegone a potential biomarker for the consumption of this food product.

Scientific Research Applications

Analytical Chemistry and Detection Techniques

  • Methanol Detection in Fermentation Products : Methanol, a compound related to [4-(Prop-1-en-2-yl)cyclohexyl]methanol, can be effectively detected using a hybrid capillary electrophoresis device with electrochemical preprocessing and contactless conductivity detection. This technique is particularly useful for identifying methanol concentrations in products like moonshine, offering an alternative to traditional chromatographic methods (Santos et al., 2017).

Organic Synthesis and Catalysis

  • Methanol as a Hydrogen Donor in Homogeneous Catalysis : Methanol, closely related to [4-(Prop-1-en-2-yl)cyclohexyl]methanol, serves as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes, particularly in the reduction of ketones to alcohols. This process often results in the oxidation of methanol to methyl formate, demonstrating its utility in organic synthesis (Smith & Maitlis, 1985).

Pharmacological Research

  • Enantio-Specific Antitubercular Activity : Cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol, a compound structurally similar to [4-(Prop-1-en-2-yl)cyclohexyl]methanol, has been studied for its enantio-specific antitubercular activity. This research emphasizes the importance of evaluating individual stereoisomers for pharmacological activity, with specific isomers showing potent antitubercular properties (Shekar et al., 2014).

Environmental Applications

  • MCHM in Coal Beneficiation : 4-Methyl cyclohexane methanol (MCHM), a compound related to [4-(Prop-1-en-2-yl)cyclohexyl]methanol, is used in coal beneficiation. Studies have shown that MCHM is either volatilized or sorbed during the beneficiation process, indicating its limited transport out of coal beneficiation plants under normal conditions (He, Noble, & Ziemkiewicz, 2015).

properties

CAS RN

22521-57-9

Product Name

[4-(Prop-1-en-2-yl)cyclohexyl]methanol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(4-prop-1-en-2-ylcyclohexyl)methanol

InChI

InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h9-11H,1,3-7H2,2H3

InChI Key

GMYHXOPIKMGWOM-UHFFFAOYSA-N

SMILES

CC(=C)C1CCC(CC1)CO

Canonical SMILES

CC(=C)C1CCC(CC1)CO

physical_description

Solid

synonyms

cis-isopulegone
isopulegone
pulegone
pulegone, (R)-isomer
pulegone, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Prop-1-en-2-yl)cyclohexyl]methanol
Reactant of Route 2
[4-(Prop-1-en-2-yl)cyclohexyl]methanol
Reactant of Route 3
[4-(Prop-1-en-2-yl)cyclohexyl]methanol
Reactant of Route 4
[4-(Prop-1-en-2-yl)cyclohexyl]methanol
Reactant of Route 5
[4-(Prop-1-en-2-yl)cyclohexyl]methanol
Reactant of Route 6
[4-(Prop-1-en-2-yl)cyclohexyl]methanol

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